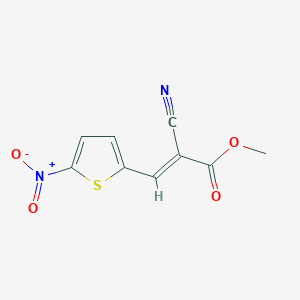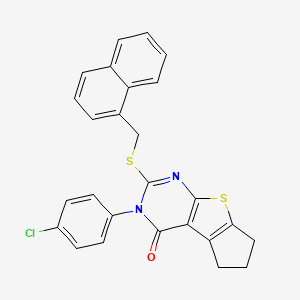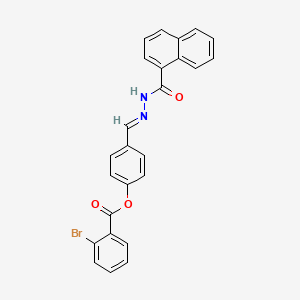
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a phenyl group at position 3, and a methanol group at position 4 of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a fluorophenyl group and a phenyl group.
Introduction of the Methanol Group: The methanol group can be introduced through a Grignard reaction. This involves the reaction of the pyrazole compound with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Aplicaciones Científicas De Investigación
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-YL)methanol: Similar structure but with the methanol group at position 5.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The uniqueness of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the fluorophenyl group can enhance its stability and bioavailability, while the methanol group can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H13FN2O |
|---|---|
Peso molecular |
268.28 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H13FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-10,20H,11H2 |
Clave InChI |
CLXXDOZMFPFMSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)


![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)

